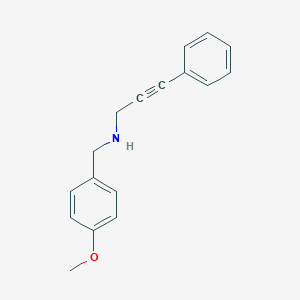![molecular formula C18H21NO4 B275861 4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate](/img/structure/B275861.png)
4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate, also known as DMPEA-Bz, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPEA-Bz is a derivative of phenethylamine and benzoic acid, and its chemical structure is shown below:
Wirkmechanismus
The exact mechanism of action of 4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate is not fully understood. However, it has been proposed that the compound may exert its biological effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate has been shown to have various biochemical and physiological effects, including the ability to increase the levels of various neurotransmitters, such as dopamine and serotonin. It has also been shown to have antioxidant and anti-inflammatory effects, and to protect against neurotoxicity induced by various agents, such as hydrogen peroxide and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its low toxicity. However, one limitation of 4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate. One potential direction is to further investigate its neuroprotective effects and its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent for other conditions, such as depression and anxiety disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate and to optimize its synthesis methods for more efficient use in lab experiments.
Conclusion:
In conclusion, 4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate is a novel chemical compound with potential applications in various scientific fields. It has been shown to have various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments.
Synthesemethoden
4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate can be synthesized using various methods, including the reaction of 3,4-dimethoxyphenylacetone with methylamine and formaldehyde, followed by the reaction with benzoic acid. The compound can also be synthesized using other methods, such as reductive amination and Mannich reaction.
Wissenschaftliche Forschungsanwendungen
4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have various biological activities, such as antioxidant, anti-inflammatory, and neuroprotective effects.
Eigenschaften
Produktname |
4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate |
|---|---|
Molekularformel |
C18H21NO4 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
4-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]benzoic acid |
InChI |
InChI=1S/C18H21NO4/c1-22-16-8-5-13(11-17(16)23-2)9-10-19-12-14-3-6-15(7-4-14)18(20)21/h3-8,11,19H,9-10,12H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
ZDYGSDSHRCPIHM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)C(=O)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC[NH2+]CC2=CC=C(C=C2)C(=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-4-ylmethyl)amine](/img/structure/B275778.png)
![4-[2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275779.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275781.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275787.png)
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275788.png)
![1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275789.png)

![N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275794.png)
![1-(1,3-benzodioxol-5-yl)-N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]methanamine](/img/structure/B275795.png)
![N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275796.png)
![N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275797.png)
![N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275798.png)
![4-amino-N-{2-[({5-[4-(1-hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275800.png)
![2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]-2-methylpropan-1-ol](/img/structure/B275801.png)